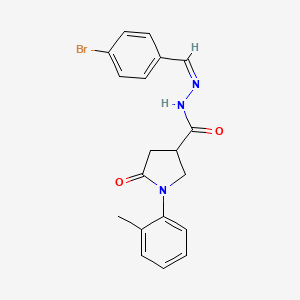
N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Descripción general
Descripción
N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide, also known as BBCP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Additionally, N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to inhibit the STAT3 signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. Additionally, N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Additionally, N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is its poor solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide. One area of interest is the development of more efficient synthesis methods that can produce N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide and its potential therapeutic applications. Finally, the development of more soluble derivatives of N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide may improve its efficacy and expand its potential applications.
Aplicaciones Científicas De Investigación
N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In vitro studies have shown that N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide exhibits anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, N'-(4-bromobenzylidene)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c19-14-3-1-12(2-4-14)10-21-22-18(25)13-9-17(24)23(11-13)16-7-5-15(20)6-8-16/h1-8,10,13H,9,11H2,(H,22,25)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDMKDLZIBCOFL-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N/N=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



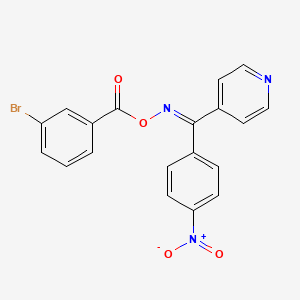
![methyl 4-(2-{[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3909917.png)
![2-(3-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B3909919.png)
![N-(2-fluorophenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B3909928.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909946.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3909951.png)
![1-methyl-1H-indole-2,3-dione 3-{O-[2-(methylthio)benzoyl]oxime}](/img/structure/B3909967.png)
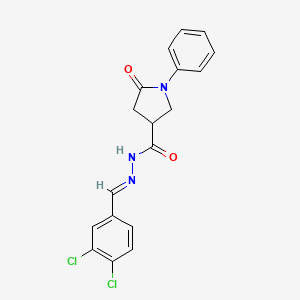
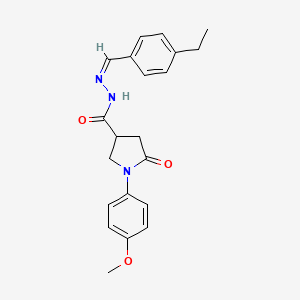

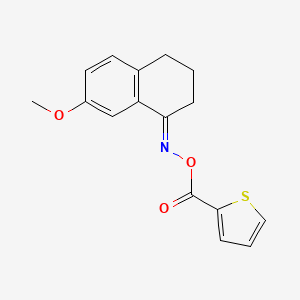
![N-(3-bromophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3909998.png)
